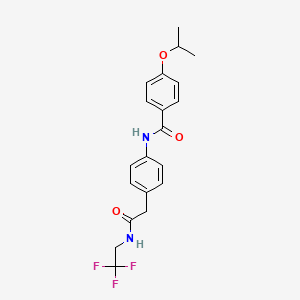
4-isopropoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-isopropoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide" is a benzamide derivative, a class of compounds that have been extensively studied for their pharmacological properties. Benzamide derivatives are known for their diverse biological activities, including anticonvulsant, antibacterial, and gastrokinetic effects. The structure of the compound suggests potential biological activity, given the presence of functional groups known to interact with biological receptors.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the acylation of an amine group on a benzene ring. For example, in the synthesis of analogues of 4-amino-N-(1-phenylethyl)benzamide, acylation and alkylation of the amino group resulted in a loss of anticonvulsant activity, while insertion of a methylene group increased toxicity . Similarly, the synthesis of 4-amino-N-[2 (diethylamino)ethyl]benzamide tetraphenylborate involved an ion-associate reaction at room temperature, demonstrating the use of green chemistry principles . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the core benzamide structure.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity. For instance, the ion-associate complex of procainamide-tetraphenylborate was characterized using various spectroscopic methods, and its electronic characteristics were computed using density functional theory (DFT) . The molecular structure, including the HOMO-LUMO gap and molecular electrostatic potential, provides insights into the reactivity and interaction with biological targets. These techniques could be applied to analyze the molecular structure of "4-isopropoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide" to predict its biological activity.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which can alter their biological activity. For example, the hydride reduction of the amide carbonyl in 4-amino-N-(1-phenylethyl)benzamide yielded compounds with different pharmacological profiles . The modification of substituents on the benzamide core can lead to significant changes in the activity, as seen in the synthesis and evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides . Understanding these reactions can help in the design of new derivatives with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the gastrokinetic activity of certain benzamide derivatives was found to be related to their structure-activity relationships, with specific substituents enhancing the activity . The optical isomers of 4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide showed different affinities for 5-HT4 receptors, indicating the importance of stereochemistry in their biological activity . These properties would need to be characterized for "4-isopropoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide" to fully understand its pharmacological potential.
Applications De Recherche Scientifique
Novel Synthetic Applications
Synthesis of α-Ketoamide Derivatives : A study by A. El‐Faham et al. (2013) highlighted the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of novel α-ketoamide derivatives. These derivatives were synthesized through a carbodiimide (DIC) approach, demonstrating superior purity and yield compared to traditional methods. This process involved the ring opening of N-acylisatin and subsequent reactions leading to high-purity α-ketoamide derivatives, showcasing the compound's role in facilitating efficient chemical syntheses (El‐Faham et al., 2013).
Polymer Synthesis
Chain-Growth Polycondensation : T. Yokozawa et al. (2002) described the synthesis of well-defined aramides through chain-growth polycondensation, revealing the compound's application in polymer science. The study focused on synthesizing poly(p-benzamide) with defined molecular weight and low polydispersity, illustrating a novel approach to creating high-quality polymers. This research emphasizes the compound's utility in polymerization processes, enabling the development of materials with tailored properties (Yokozawa et al., 2002).
Antimicrobial Applications
Synthesis and Antimicrobial Properties : Carmen Limban et al. (2011) investigated the antimicrobial properties of new acylthiourea derivatives related to the compound . These derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the compound's relevance in the development of new antimicrobial agents. The study underscores the potential of such derivatives in combating microbial resistance and infections (Limban et al., 2011).
Antiviral Research
Anti-Influenza Virus Activity : A study by A. Hebishy et al. (2020) explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating remarkable activity against the avian influenza virus. This research presents a novel route to creating compounds that could serve as potent antiviral agents, especially in the context of influenza outbreaks. The findings suggest the compound's derivatives as promising candidates for further development into antiviral drugs (Hebishy et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-13(2)28-17-9-5-15(6-10-17)19(27)25-16-7-3-14(4-8-16)11-18(26)24-12-20(21,22)23/h3-10,13H,11-12H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZCQJDTJPJWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![N-[1-[4-(Difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2543460.png)
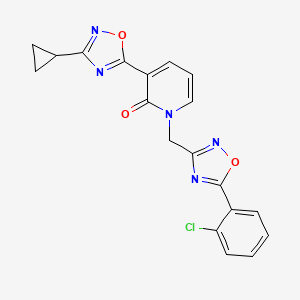
![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2543464.png)
![3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2543465.png)
![ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2543466.png)
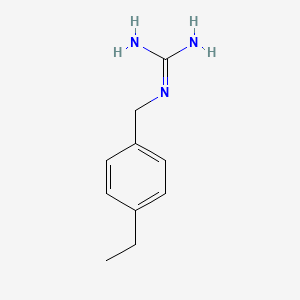
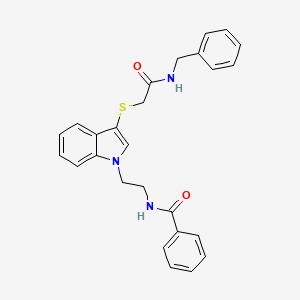
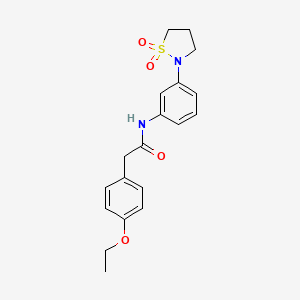
![2-Chloro-1-(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propan-1-one](/img/structure/B2543474.png)
![2-Phenyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2543476.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone](/img/structure/B2543477.png)